trans-2-(4-Ethylphenyl)vinylboronic acid
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Overview
Description
trans-2-(4-Ethylphenyl)vinylboronic acid: is an organoboron compound that features a vinyl group attached to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)vinylboronic acid typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). This reaction can be catalyzed by various metal complexes, including iron, copper, and aluminum . For example, an iron complex bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the E-isomers .
Industrial Production Methods: . These methods are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Ethylphenyl)vinylboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Palladium (Pd) catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Biaryl compounds or other cross-coupled products.
Scientific Research Applications
Chemistry: trans-2-(4-Ethylphenyl)vinylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials through its incorporation into various chemical processes .
Mechanism of Action
The primary mechanism of action for trans-2-(4-Ethylphenyl)vinylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-Chloromethylvinylboronic acid
Uniqueness: trans-2-(4-Ethylphenyl)vinylboronic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it distinct from other vinylboronic acids that may have different substituents on the phenyl ring .
Properties
CAS No. |
352525-96-3 |
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Molecular Formula |
C10H13BO2 |
Molecular Weight |
176.02 g/mol |
IUPAC Name |
[(E)-2-(4-ethylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8,12-13H,2H2,1H3/b8-7+ |
InChI Key |
KCHGJIPWUYHLAD-BQYQJAHWSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)CC)(O)O |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)CC)(O)O |
Origin of Product |
United States |
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